3-ethoxy-6-methoxy-1H-indole
Overview
Description
3-ethoxy-6-methoxy-1H-indole is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Functionalization
Indole derivatives, including those related to "3-ethoxy-6-methoxy-1H-indole," are pivotal in organic chemistry due to their presence in a plethora of natural products and pharmacologically active compounds. Recent advancements have focused on the diversification of the indole motif via transition-metal-catalyzed site-selective C-H functionalization. This approach has facilitated the construction of complex indole frameworks with potential applications in drug development and material science. For example, Ghosh and Das (2021) discussed the utility of N-alkoxycarbamoyl indole derivatives in creating structurally complex indole frameworks through various transformations like arylation and alkylation, underscoring the method's versatility for synthesizing novel compounds (Ghosh & Das, 2021).
Biological Activities
Indole derivatives exhibit a broad spectrum of biological activities, making them valuable in the development of new therapeutic agents. For instance, compounds derived from indole, such as those synthesized by Kalshetty et al. (2012), have shown potential as antimicrobial agents. These compounds were synthesized through various chemical reactions and evaluated for their antimicrobial properties, highlighting the indole core's role in contributing to biological activity (Kalshetty, Gani, & Kalashetti, 2012).
Material Science
In material science, indole derivatives have been explored for their conductive properties. Mezlova et al. (2005) investigated the electropolymerization of thieno[3,2-b]indoles, a class related to indole derivatives, to prepare new conducting materials. Their research demonstrated that the substitution patterns on the indole nucleus significantly influence the electrochemical and physicochemical properties of the resulting polymer films, suggesting applications in electronic devices and sensors (Mezlova, Aaron, Svoboda, Adenier, Maurel, & Chane-Ching, 2005).
Mechanism of Action
Target of Action
3-Ethoxy-6-methoxy-1H-indole, like other indole derivatives, is believed to interact with multiple targets in the body . Indole derivatives are known to play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders . .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The specific interactions and resulting changes caused by this compound are areas for future investigation.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways and downstream effects influenced by this compound remain to be elucidated.
Result of Action
Indole derivatives are known to have various biological effects, including antiviral, anti-inflammatory, and anticancer activities . The specific effects of this compound at the molecular and cellular levels are areas for future investigation.
Properties
IUPAC Name |
3-ethoxy-6-methoxy-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-3-14-11-7-12-10-6-8(13-2)4-5-9(10)11/h4-7,12H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYMFYZUSNSMKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CNC2=C1C=CC(=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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